4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a methyl group and a thienylmethyl group
Mechanism of Action
Target of action
Thiazoles and triazoles are often used in medicinal chemistry due to their wide range of biological activities. They can interact with various biological targets such as enzymes, receptors, and ion channels .
Mode of action
The mode of action of thiazoles and triazoles can vary greatly depending on their specific structures and functional groups. They can act as inhibitors, activators, or modulators of their targets .
Biochemical pathways
Thiazoles and triazoles can affect various biochemical pathways. For example, some thiazoles have been found to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Pharmacokinetics
The ADME properties of thiazoles and triazoles can also vary greatly. Some thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazoles and triazoles can include changes in cell signaling, gene expression, and cell function. Some thiazoles have been found to have antitumor and cytotoxic activity .
Action environment
The action, efficacy, and stability of thiazoles and triazoles can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with enzymes and receptors.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5-(phenyldiazenyl)thiazol-2-yl: This compound has a similar triazole ring but with a phenyldiazenyl group instead of a thienylmethyl group.
2-aryl/hetaryl-4-methyl-5-acylthiazoles: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.
Uniqueness
4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both a thienylmethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4-methyl-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S2/c1-11-7(9-10-8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETVNCCVPUJBQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359430 | |
Record name | 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667435-87-2 | |
Record name | 4-methyl-5-(thien-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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